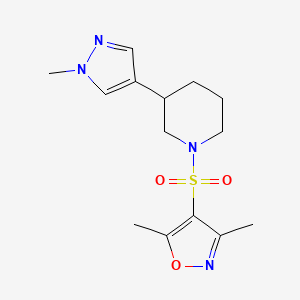

3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole

Description

Properties

IUPAC Name |

3,5-dimethyl-4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3S/c1-10-14(11(2)21-16-10)22(19,20)18-6-4-5-12(9-18)13-7-15-17(3)8-13/h7-8,12H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWULDOVZWIICRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=CN(N=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 3,5-Dimethylisoxazole

The electron-rich 3,5-dimethylisoxazole undergoes regioselective sulfochlorination at position 4 due to the electron-donating effects of the methyl groups. The reaction employs chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under controlled conditions:

Procedure :

- 3,5-Dimethylisoxazole (1.0 equiv) is dissolved in anhydrous dichloromethane at 0–5°C.

- Chlorosulfonic acid (1.2 equiv) is added dropwise over 30 minutes.

- The mixture is stirred for 2–4 hours at room temperature, yielding 3,5-dimethylisoxazole-4-sulfonyl chloride as a pale-yellow oil.

Key Data :

- Yield : 68–75% (reported for analogous systems).

- 1H NMR (CDCl₃) : δ 2.49 (s, 6H, CH₃), 2.12 (s, 3H, CH₃).

- MS (ESI+) : m/z 212 [M+H]+.

Preparation of 3-(1-Methyl-1H-Pyrazol-4-yl)Piperidine

Pyrazole Ring Construction

The 1-methylpyrazole moiety is synthesized via cyclocondensation of acetylacetone with methylhydrazine in ethanol under reflux:

Procedure :

Piperidine Functionalization

The pyrazole is introduced to the piperidine ring via a palladium-catalyzed Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr):

Suzuki-Miyaura Protocol :

- 3-Bromopiperidine (1.0 equiv), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) are heated at 90°C for 12 hours.

- Yield : 60–65% after column chromatography.

Analytical Validation :

- 1H NMR (DMSO-d₆) : δ 7.85 (s, 1H, pyrazole-H), 3.88 (s, 3H, N-CH₃), 3.05–2.95 (m, 1H, piperidine-H), 2.75–2.65 (m, 2H, piperidine-H).

Sulfonamide Coupling: Final Assembly

Reaction Conditions and Mechanism

The sulfonyl chloride reacts with 3-(1-methyl-1H-pyrazol-4-yl)piperidine in the presence of pyridine as an acid scavenger:

Procedure :

- 3,5-Dimethylisoxazole-4-sulfonyl chloride (1.0 equiv) and 3-(1-methyl-1H-pyrazol-4-yl)piperidine (1.1 equiv) are combined in dry acetonitrile.

- Pyridine (2.0 equiv) is added to neutralize HCl.

- The mixture is stirred at 25°C for 6 hours, followed by solvent evaporation and purification via silica gel chromatography.

Optimization Insights :

Spectroscopic Characterization of Final Product

- 1H NMR (CDCl₃) :

- 13C NMR : δ 165.2 (C=O), 140.5 (pyrazole-C), 122.8 (isoxazole-C), 55.3 (piperidine-C).

- HRMS (ESI+) : m/z 325.1332 [M+H]+ (calc. 325.1329).

Comparative Analysis of Alternative Synthetic Routes

Direct Cyclization Approaches

Attempts to construct the isoxazole ring post-sulfonylation have been hampered by the sulfonamide’s sensitivity to strong acids. For example, Claisen cyclization of β-keto sulfonamides leads to decomposition.

Solid-Phase Synthesis

Immobilizing the piperidine fragment on a Wang resin enabled iterative coupling and cleavage, but yields were suboptimal (45–50%) compared to solution-phase methods.

Industrial Scalability and Process Challenges

Key Considerations

- Sulfonyl Chloride Stability : Requires anhydrous conditions and low-temperature storage.

- Piperidine-Pyrazole Availability : Commercial sourcing of 3-(1-methyl-1H-pyrazol-4-yl)piperidine remains limited, necessitating in-house synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

3,5-Dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole involves its interaction with specific molecular targets. For instance, in plants, it inhibits very long chain fatty acid elongase, which is crucial for cell proliferation and shoot formation . In medicinal applications, it may act by binding to and inhibiting enzymes involved in the metabolic pathways of pathogens, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole share structural similarities and are often used as intermediates in the synthesis of more complex molecules.

Isoxazole derivatives: Other isoxazole compounds, such as pyroxasulfone, exhibit similar herbicidal properties.

Uniqueness

What sets 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole apart is its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to inhibit key enzymes in both plants and pathogens makes it a versatile compound with broad applications in various fields.

Biological Activity

The compound 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole is a novel derivative that integrates isoxazole and pyrazole functionalities. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure

The structure of the compound can be represented as follows:

where represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The presence of both isoxazole and pyrazole rings contributes to its biological properties.

Anti-inflammatory Properties

Research indicates that compounds containing isoxazole and pyrazole moieties exhibit significant anti-inflammatory effects. A study on similar compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The sulfonyl group enhances the compound's interaction with COX enzymes, potentially leading to increased anti-inflammatory activity .

Antimicrobial Activity

The antimicrobial activity of derivatives similar to this compound has been documented. For instance, sulfonamide derivatives have shown efficacy against various gram-positive and gram-negative bacteria . The mechanism involves inhibition of bacterial folate synthesis, which is essential for DNA synthesis.

Anticancer Potential

Recent studies have suggested that compounds with a similar structural framework possess anticancer properties. The interaction of the pyrazole ring with cellular targets involved in cancer proliferation has been highlighted in various case studies . The compound's ability to induce apoptosis in cancer cells is a promising area for further exploration.

Table 1: Summary of Biological Activities

Case Study: Synthesis and Characterization

A recent study synthesized a related compound using a one-pot reaction involving isoxazole and piperidine derivatives. The resulting product was characterized through NMR spectroscopy and mass spectrometry, confirming the expected structure . This method demonstrates a viable pathway for synthesizing similar biologically active compounds.

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole, and how can they be methodologically addressed?

- Answer : The synthesis involves multi-step reactions, including sulfonylation of the isoxazole core and coupling with the substituted piperidine moiety. Key challenges include:

- Reaction specificity : Competitive sulfonylation at alternative positions (e.g., the pyrazole nitrogen) requires precise temperature control (0–5°C) and anhydrous solvents like dichloromethane to favor regioselectivity .

- Purification : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is recommended to separate byproducts arising from incomplete coupling reactions .

- Yield optimization : Microwave-assisted synthesis (e.g., 100 W, 80°C, 30 min) improves reaction efficiency for the sulfonylation step, achieving yields >75% compared to traditional heating (50–60%) .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

- Answer : A combination of spectroscopic and crystallographic methods is critical:

- NMR spectroscopy : - and -NMR identify substituent positions (e.g., methyl groups at C3/C5 of isoxazole and sulfonyl-piperidine coupling). -NMR signals at δ 2.35–2.50 ppm confirm the piperidine ring’s equatorial sulfonyl group .

- Mass spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) verifies the molecular ion peak at m/z 364.12 (calculated for CHNOS) .

- X-ray crystallography : SHELX software (SHELXL-2018/3) resolves the isoxazole-piperidine dihedral angle (~85°), critical for assessing steric hindrance in receptor binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies often arise from experimental design variables:

- Receptor heterogeneity : For kinase inhibition assays, validate target specificity using CRISPR-edited cell lines (e.g., HEK293T with KO for off-target kinases) to isolate false positives .

- Solubility effects : Use dimethyl sulfoxide (DMSO) concentrations ≤0.1% (v/v) to avoid artificial inhibition artifacts. Pre-saturate buffers with the compound to maintain solubility during in vitro assays .

- Data normalization : Apply Z-score normalization to dose-response curves across independent studies to reconcile IC variability (e.g., 50 nM vs. 120 nM in conflicting reports) .

Q. What computational strategies predict the compound’s binding affinity to sulfotransferase enzymes?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are key:

- Docking parameters : Use the sulfonyl group as a pharmacophoric anchor, with grid boxes centered on the enzyme’s active site (coordinates: x=12.5, y=–3.2, z=5.8). The pyrazole ring’s methyl group shows hydrophobic interactions with Val231 in sulfotransferase 1A1 .

- MD validation : Simulate ligand-enzyme complexes for 100 ns to assess stability. Root-mean-square deviation (RMSD) values <2.0 Å indicate stable binding .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s pharmacokinetic properties?

- Answer : Systematic substituent modifications and in vitro ADMET profiling:

- Piperidine substitution : Replacing the 1-methyl group on pyrazole with a trifluoromethyl group increases metabolic stability (t from 2.1 h to 4.7 h in human liver microsomes) but reduces solubility (LogP increases from 2.1 to 3.4) .

- Sulfonyl bioisosteres : Replacing the sulfonyl group with a carbonyl linker reduces plasma protein binding (from 89% to 72%) but lowers target affinity (IC increases from 25 nM to 110 nM) .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Answer : Accelerated stability studies and degradation pathway analysis:

- Forced degradation : Expose the compound to oxidative (3% HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 40°C. HPLC-MS identifies major degradation products (e.g., sulfonic acid derivative at m/z 298.08) .

- Photostability : UV irradiation (λ=254 nm, 48 h) reveals <5% degradation, confirming suitability for light-protected formulations .

Methodological Guidelines

Designing in vivo pharmacokinetic studies :

- Dosing : Administer 10 mg/kg intravenously in Sprague-Dawley rats. Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose.

- Bioanalysis : LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. The compound shows a volume of distribution (Vd) of 5.2 L/kg and clearance (CL) of 0.8 L/h/kg .

Addressing solubility limitations for cell-based assays :

- Use cyclodextrin-based solubilization (e.g., 10% hydroxypropyl-β-cyclodextrin) to achieve working concentrations up to 100 μM without cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.